molecular formula C6H4FNO2 B1302956 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde CAS No. 500148-38-9

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Cat. No. B1302956
CAS RN: 500148-38-9
M. Wt: 141.1 g/mol
InChI Key: VGMOZPSGFCCDGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds is of significant interest due to their pharmacological properties. While the provided papers do not directly address the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, they do discuss related compounds. For instance, the synthesis of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the condensation of hydrazides with aromatic aldehydes and acetone to form hydrazones, which can further react to form various heterocyclic compounds, as detailed in the second paper . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity. The second paper provides a detailed examination of the structure of synthesized fluorinated pyrrolidine derivatives using various NMR techniques and molecular modeling . These techniques are essential for confirming the structure and understanding the conformation and configuration of such compounds. Although the specific structure of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is not analyzed, the methods described could be applied to its structural analysis.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can be complex due to the presence of fluorine, which can affect both the physical and chemical properties of the molecule. The first paper discusses the carbamate reaction of alpha-fluoro-beta-alanine (FBAL), a catabolite of fluoropyrimidines, and its behavior in biological fluids . It highlights the use of 19F NMR to study the pH-dependent formation of FBAL carbamate and its interaction with plasma components. This analysis provides insight into the potential reactivity of fluorinated compounds, including 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can impart unique characteristics such as increased stability and lipophilicity. The first paper's analysis of FBAL in biological fluids using 19F NMR provides information on the behavior of fluorinated compounds in different pH conditions . The second paper's use of NMR and molecular modeling to study the synthesized fluorinated pyrrolidine derivatives gives insight into the effects of fluorine substitution on the properties of these compounds . These findings can be extrapolated to predict the properties of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde.

Scientific Research Applications

Synthesis and Structural Studies

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde serves as a foundational compound in the synthesis of various structurally complex and biologically significant molecules. For instance, it is utilized in the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds exhibit unique electronic properties due to the presence of electron-withdrawing groups in the benzene ring. This compound's carbaldehyde group is particularly reactive, leading to the creation of novel substituted 1,6-naphthyridinones and other heterocyclic compounds, showcasing its versatility in organic synthesis (Medvedeva et al., 2009).

Fluorescence and Photochemical Properties

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde derivatives demonstrate notable fluorescence properties, making them potential candidates for probes and sensors. Specifically, 1,4-disubstituted-1,4-dihydropyridine-3,5-dicarbaldehydes, related structures, display high-intensity fluorescence. The presence of aldehyde groups at specific positions is crucial for this high fluorescence intensity, indicating the compound's potential in the development of fluorescent materials (Kikugawa et al., 1987).

Mechanistic Insights in Chemical Reactions

The compound is also involved in complex chemical reactions, such as intramolecular 1,3-dipolar cycloadditions, which are fundamental in the construction of heterocyclic systems. The oximes of 4-(alk-2-enylamino)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbaldehydes, for example, undergo such cycloadditions to yield isoxazolidine derivatives. The mechanistic aspects of these reactions, especially the role of alkenylamino nitrogen and carbonyl groups in oximes, provide critical insights into the compound's reactivity and potential in synthesizing complex molecular architectures (Gotoh et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

properties

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMOZPSGFCCDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376625
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde

CAS RN

500148-38-9
Record name 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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